molecular formula C22H18N4O3S B2383036 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine CAS No. 1111260-39-9

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

Katalognummer: B2383036
CAS-Nummer: 1111260-39-9
Molekulargewicht: 418.47
InChI-Schlüssel: NHWOUROXQNCQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine features a pyridazine core substituted at position 6 with a 4-ethylphenyl group and at position 3 with a sulfanyl-linked methyl-oxadiazole-benzodioxol moiety. This structure combines heterocyclic aromatic systems (pyridazine, oxadiazole) with a benzodioxol ring, a motif associated with diverse biological activities, including antimicrobial and anticancer properties .

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-2-14-3-5-15(6-4-14)17-8-10-21(25-24-17)30-12-20-23-22(26-29-20)16-7-9-18-19(11-16)28-13-27-18/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWOUROXQNCQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Benzodioxole : Known for its presence in various bioactive compounds.
  • Oxadiazole : Often associated with antimicrobial and antitumor properties.
  • Pyridazine : Linked to various pharmacological activities.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Below is a summary of key findings:

Anticancer Activity

Research indicates that compounds containing oxadiazole and benzodioxole moieties often exhibit significant anticancer properties. In a study where several derivatives were tested against different cancer cell lines, it was found that the compound showed promising activity against:

  • Mia PaCa-2
  • PANC-1
  • RKO
  • LoVo

These cell lines are representative of pancreatic and colorectal cancers, respectively. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against:

  • Staphylococcus aureus
  • Candida albicans

The minimum inhibitory concentration (MIC) values were determined using disk diffusion methods, showing that the compound exhibits broad-spectrum antibacterial activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the benzodioxole and oxadiazole groups significantly influence biological activity. For instance, substituents on the benzodioxole ring enhance anticancer potency while maintaining low toxicity levels. The presence of the sulfanyl group is also critical for improving solubility and bioavailability .

Case Studies

  • Case Study 1: Antitumor Efficacy
    • In a multicellular spheroid model, the compound was screened alongside a drug library, revealing a significant reduction in tumor spheroid size compared to controls. This suggests potential for further development as an anticancer agent .
  • Case Study 2: Antimicrobial Properties
    • A series of tests conducted on various bacterial strains indicated that the compound not only inhibits growth but also disrupts biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

Data Table: Biological Activities Summary

Activity TypeTested Organisms/Cell LinesObserved EffectReference
AnticancerMia PaCa-2, PANC-1Induction of apoptosis
AntimicrobialStaphylococcus aureusBroad-spectrum antibacterial activity
Candida albicansEffective antifungal activity

Wissenschaftliche Forschungsanwendungen

This compound belongs to the class of pyridazine derivatives and exhibits a range of biological activities:

1. Anticancer Properties

  • Studies have indicated that compounds with similar structures to pyridazines can inhibit cancer cell proliferation. For instance, derivatives containing oxadiazole moieties have shown promising results in targeting various cancer types by disrupting cellular pathways involved in tumor growth .
  • A recent study demonstrated that pyridazine derivatives can inhibit tubulin polymerization, a critical process for cancer cell division, thus showcasing their potential as anticancer agents .

2. Antimicrobial Activity

  • The incorporation of benzodioxole and oxadiazole in the structure enhances the compound's antimicrobial properties. Research suggests that these compounds can effectively combat bacterial strains, making them candidates for developing new antibiotics .

Synthetic Pathways

The synthesis of 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine typically involves several steps:

  • Formation of Oxadiazole Ring:
    • The oxadiazole moiety is synthesized through cyclization reactions involving hydrazones or carboxylic acid derivatives.
  • Benzodioxole Integration:
    • The benzodioxole group is introduced via electrophilic aromatic substitution or coupling reactions with appropriate precursors.
  • Final Pyridazine Assembly:
    • The final compound is assembled through nucleophilic substitution or coupling reactions involving the previously synthesized intermediates.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

StudyFocusFindings
Antitumor ActivityDemonstrated inhibition of tubulin polymerization in cancer cell lines.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics.
Synthesis and CharacterizationHighlighted the synthetic route and characterized the biological activity against multiple pathogens.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyridazine derivatives modified with heterocyclic and aryl substituents. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine (Target) Pyridazine 4-ethylphenyl, sulfanyl-methyl-oxadiazole-benzodioxol ~449.5* High lipophilicity (logP ~4.2); benzodioxol enhances bioactivity
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine Pyridazine 3-methoxyphenyl, sulfanyl-methyl-oxadiazole-(trifluoromethylphenyl) ~478.4 Trifluoromethyl group increases metabolic stability; electron-withdrawing effects
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino-benzoate ~367.4 Ester group improves solubility; lacks heterocyclic diversity
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole Phenethylthio-benzoate ~383.5 Thioether linkage enhances rigidity; isoxazole offers moderate bioactivity

*Calculated based on molecular formula.

Key Findings from Comparative Studies:

The trifluoromethylphenyl analogue exhibits superior metabolic stability due to fluorine’s electronegativity, but its higher molecular weight may reduce bioavailability. Compounds like I-6230 prioritize solubility over target affinity, limiting their therapeutic scope compared to oxadiazole-containing derivatives.

Structural Advantages: The target compound’s oxadiazole ring enhances π-stacking interactions with biological targets (e.g., enzymes, receptors), a feature absent in ester-linked analogues . Substitution at pyridazine’s 3-position with sulfur-containing groups (e.g., sulfanyl) improves redox stability compared to amino or oxygen-based linkages .

Synthetic Challenges :

  • Introducing the benzodioxol-oxadiazole unit requires multi-step synthesis, increasing complexity compared to simpler analogues like I-6373 .
  • Crystal structure determination for such derivatives often relies on software like SHELX , but overlapping electron densities in bulky substituents can complicate refinement.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine, and how do they influence its reactivity?

  • Answer : The compound contains a pyridazine core linked to a 1,3-benzodioxole-substituted oxadiazole via a sulfanyl-methyl bridge. The oxadiazole ring (electron-deficient) and pyridazine (electron-rich) create a polarized system, influencing nucleophilic/electrophilic reactivity. The 4-ethylphenyl group enhances lipophilicity, which may affect solubility in biological assays. Structural characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .

Q. What is the standard synthetic route for this compound, and what are common pitfalls?

  • Answer : Synthesis typically involves:

  • Step 1 : Condensation of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carbaldehyde with a thiol-containing pyridazine precursor.
  • Step 2 : Optimization of reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).
  • Pitfalls :
  • Low yields due to competing side reactions (e.g., oxidation of the sulfanyl bridge).
  • Impurities from incomplete removal of protecting groups.
  • Validation via TLC and column chromatography is essential .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Answer : Stability studies involve:

  • Method : Incubating the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours.
  • Analysis : HPLC with UV detection (λ = 254 nm) to monitor degradation products.
  • Key Finding : The sulfanyl bridge is susceptible to hydrolysis under alkaline conditions (pH > 9), requiring storage at neutral pH and 4°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide functionalization?

  • Answer :

  • Method : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
  • Application : Predicts sites for electrophilic substitution (e.g., on pyridazine) and stability of intermediates.
  • Example : Calculated HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with experimental sulfonation results .

Q. What experimental design strategies optimize reaction yields while minimizing side products?

  • Answer : Use a Box-Behnken design to evaluate three factors:

  • Factors : Temperature (50–90°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0–5 mol% Pd).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Outcome : Optimal conditions: 70°C, DMF, 2 mol% Pd, yielding 78% with <5% impurities .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Answer :

  • Case Study : Conflicting IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. HEK-293) may arise from assay conditions.
  • Method :

Standardize protocols (e.g., 48-hour incubation, 10% FBS).

Use orthogonal assays (MTT vs. ATP-luminescence) to cross-validate.

Control for solvent artifacts (e.g., DMSO ≤0.1%).

  • Finding : Differential membrane permeability due to the ethylphenyl group explains cell-type specificity .

Methodological Recommendations

  • Synthetic Chemistry : Use Schlenk techniques to avoid oxidation of the sulfanyl bridge during coupling reactions.
  • Biological Assays : Include a negative control with the oxadiazole fragment alone to isolate the pyridazine’s contribution to activity .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.